3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a triazole ring, dichlorobenzyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Dichlorobenzyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using dichlorobenzyl chloride and dichlorophenyl derivatives.
Final Assembly: The final step involves the coupling of the triazole ring with the dichlorobenzyl and dichlorophenyl groups under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorobenzyl groups, potentially leading to the formation of simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and simpler benzyl compounds.
Substitution: Functionalized benzyl and phenyl derivatives.
Scientific Research Applications
3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The dichlorobenzyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the triazole ring and sulfide linkage.
3,4-Dichlorophenylacetic Acid: Contains the dichlorophenyl group but differs in its overall structure and functional groups.
Triazole Derivatives: Various triazole-containing compounds with different substituents and functional groups.
Uniqueness
3,4-DICHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its combination of a triazole ring with dichlorobenzyl and dichlorophenyl groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3S/c1-23-15(10-3-5-12(18)14(20)7-10)21-22-16(23)24-8-9-2-4-11(17)13(19)6-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUUHMQXQSNGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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